ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a compound known for its high chemical reactivity. It is typically used as a biological labeling agent, aiding in the study of protein interactions, enzyme activities, and other biological processes .
Preparation Methods
The synthesis of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-3H-diazirine with ethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is widely used in scientific research due to its ability to label biological molecules. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-protein interactions, enzyme activities, and cellular processes.
Medicine: Utilized in drug discovery and development, particularly in the identification of drug targets and mechanisms of action.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects by forming covalent bonds with target molecules, thereby labeling them for further study. The diazirine group is particularly reactive, allowing it to interact with a wide range of biological molecules. This reactivity is harnessed to study molecular interactions and pathways involved in various biological processes .
Comparison with Similar Compounds
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is unique due to its high reactivity and specificity as a labeling agent. Similar compounds include:
3-(3-methyl-3H-diazirin-3-yl)propan-1-amine: Another diazirine-based compound used for similar applications.
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride: A structurally similar compound with comparable reactivity and applications.
These compounds share similar properties but differ in their specific applications and reactivity profiles, making this compound a valuable tool in scientific research .
Properties
CAS No. |
2639420-81-6 |
---|---|
Molecular Formula |
C5H12ClN3 |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.